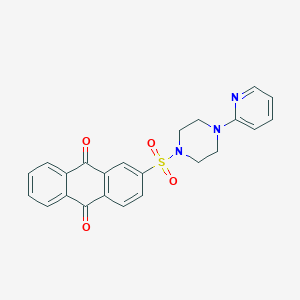

2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione

Description

Properties

IUPAC Name |

2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S/c27-22-17-5-1-2-6-18(17)23(28)20-15-16(8-9-19(20)22)31(29,30)26-13-11-25(12-14-26)21-7-3-4-10-24-21/h1-10,15H,11-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBWALKUCPSXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves multiple steps. One common approach starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of the sulfonyl group and the piperazine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The piperazine and pyridine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety can yield anthraquinone derivatives, while nucleophilic substitution can introduce various functional groups onto the piperazine or pyridine rings.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with piperazine derivatives modified with pyridine and sulfonyl groups. The structural characteristics of this compound include a sulfonamide linkage that enhances its solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a series of derivatives were evaluated for their antiproliferative activities using the MTT assay against various cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity, comparable to standard chemotherapeutic agents such as 5-fluorouracil .

Table 1: Anticancer Activity of Related Compounds

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies employing the tube dilution technique demonstrated that certain derivatives displayed significant efficacy against both bacterial and fungal pathogens. The results were comparable to established antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 32 | |

| Compound E | Escherichia coli | 16 | |

| Compound F | Candida albicans | 64 |

Case Study 1: Anticancer Screening

A recent study synthesized a series of anthracene derivatives incorporating piperazine moieties and evaluated their anticancer effects on various tumor cell lines. The findings indicated that one derivative exhibited an IC50 value significantly lower than that of conventional treatments, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against common pathogens affecting agricultural crops. The study reported effective inhibition of bacterial growth in vitro, indicating potential applications in agricultural biotechnology as biopesticides .

Mechanism of Action

The mechanism by which 2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and pyridine moieties. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key anthraquinone and anthracene derivatives with structural or functional similarities to 2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione:

Key Structural Differences and Implications

- Linker Flexibility : The sulfonyl group in the target compound offers greater conformational flexibility compared to the rigid alkyne spacers in Compound 4 . This may enhance binding to irregular DNA structures like G-quadruplexes.

- Substituent Effects : The pyridin-2-yl group in the target compound likely engages in π-π stacking and hydrogen bonding, similar to the pyridin-4-yl moiety in Compound 22m, but positional isomerism (2- vs. 4-pyridinyl) may alter target specificity .

- Solubility : Hydroxyethyl groups in Compound 4 improve aqueous solubility, whereas the sulfonyl linker in the target compound balances hydrophilicity without compromising membrane permeability .

Biochemical Properties and Research Findings

DNA Binding and Stabilization

- G-Quadruplex Selectivity: Compound 4 (a structural analog) demonstrates a 1.92-fold higher affinity for G-quadruplex DNA over double-stranded DNA, attributed to stacking interactions between the anthracene core and guanine tetrads . The target compound is hypothesized to exhibit similar behavior due to its planar anthraquinone moiety.

- Kinetic Stability : Collision-induced dissociation (CID) experiments on Compound 4 reveal that 2:1 binding stoichiometry maximizes G-quadruplex stabilization, suggesting multi-site interactions .

Pharmacological Potential

- Antimicrobial Activity: Piperidinyl-substituted anthraquinones (e.g., 1-(Piperidin-1-yl)-9,10-anthraquinone) show moderate antimicrobial effects, though the target compound’s sulfonyl-piperazine group may enhance bioavailability and target engagement .

- Anticancer Mechanisms: Ethanoanthracene derivatives like Compound 22m inhibit cancer cell proliferation via topoisomerase inhibition, but the target compound’s mode of action remains unexplored .

Biological Activity

2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structure incorporates a sulfonamide moiety and an anthracene backbone, which are known to contribute to various biological interactions.

Chemical Structure

The molecular formula of this compound is . Its structural components include:

- Anthracene core : A polycyclic aromatic hydrocarbon that enhances the compound's ability to intercalate with DNA.

- Pyridine and piperazine substituents : These groups are known for their roles in receptor binding and biological activity modulation.

Biological Activity Overview

The biological activities of this compound have been investigated through various assays, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from different studies:

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | 3.5 | Induction of apoptosis via caspase activation | |

| MCF-7 | 1.8 | Inhibition of tubulin polymerization | |

| HCT116 | 2.0 | EGFR pathway inhibition |

Mechanisms of Action :

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic markers such as p53 and Bax.

- Tubulin Polymerization Inhibition : Similar to known chemotherapeutics, it disrupts microtubule dynamics, leading to cell cycle arrest.

- EGFR Inhibition : It shows promising results in inhibiting the EGFR signaling pathway, which is crucial in many cancers.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial efficacy. Results from various studies are summarized below:

| Study | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

The compound demonstrates moderate activity against both bacterial and fungal pathogens, suggesting potential as an antimicrobial agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving the administration of the compound in vivo showed a significant reduction in tumor size in xenograft models of lung cancer. The treatment group exhibited a tumor volume decrease of approximately 50% compared to controls after four weeks.

- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of resistant bacterial strains were treated with the compound, resulting in a notable decrease in bacterial load, indicating its potential use as an adjunct therapy in antibiotic-resistant infections.

Q & A

Q. What synthetic strategies are recommended for preparing 2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione?

- Methodological Answer : The synthesis typically involves sulfonation of anthracene-9,10-dione derivatives followed by coupling with a piperazine moiety. For example:

Sulfonation : React anthracene-9,10-dione with chlorosulfonic acid to introduce the sulfonyl group at the 2-position.

Piperazine Coupling : Use nucleophilic substitution (SN2) between the sulfonyl chloride intermediate and 4-(pyridin-2-yl)piperazine under anhydrous conditions (e.g., DMF or THF) with a base like triethylamine to facilitate deprotonation .

- Critical Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the pyridinyl-piperazine and sulfonyl groups. Key signals include aromatic protons (δ 7.5–9.0 ppm for anthracene) and piperazine protons (δ 2.5–3.5 ppm) .

- FT-IR : Identify sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1670 cm⁻¹) groups .

- Mass Spectrometry (LC/MS or HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve structural ambiguities (e.g., sulfonyl group orientation) .

Q. What stability considerations are critical under experimental conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the anthraquinone core .

- Thermal Stability : Avoid prolonged heating above 100°C; conduct thermogravimetric analysis (TGA) to determine decomposition thresholds .

- Solubility : Optimize solvent choice (e.g., DMSO for biological assays, chloroform for synthesis) to prevent precipitation .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

- Methodological Answer :

- Dynamic NMR : Resolve rotational barriers in the piperazine-sulfonyl linkage by varying temperature (e.g., 25–80°C) .

- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping aromatic signals and confirm coupling between the pyridinyl and piperazine groups .

- Computational Modeling (DFT) : Compare experimental NMR/IR data with simulated spectra to validate structural assignments .

Q. What methodologies are used to study interactions with biological targets (e.g., DNA)?

- Methodological Answer :

- UV-Vis Titration : Monitor hypochromic shifts in the anthraquinone absorption band (λ ~250–300 nm) upon DNA binding .

- Fluorescence Quenching : Measure changes in emission intensity when the compound interacts with DNA intercalation sites .

- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) induced by the compound .

- Molecular Docking : Predict binding modes using software like AutoDock Vina with DNA (PDB: 1BNA) or protein targets .

Q. How can synthetic derivatives be designed to enhance antimicrobial or anticancer activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the anthraquinone core (e.g., electron-withdrawing groups at C-2) or piperazine ring (e.g., fluorophenyl analogs) to improve potency .

- In Silico Screening : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability) .

- Biological Assays :

- Antimicrobial : Test against Gram-positive/negative bacteria (MIC via broth microdilution) .

- Anticancer : Evaluate cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.